(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Chemical Purity Chiral Resolution Quality Control

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, CAS 844470-82-2, is a chiral cyclopropylamine derivative supplied as a stable hydrochloride salt. With a molecular formula of C10H13ClFN and a molecular weight of 201.67 g/mol, this single enantiomer compound is a critical building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS) drug candidates and exploring structure-activity relationships (SAR) in epigenetic targets like LSD1.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
CAS No. 844470-82-2
Cat. No. B1465105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
CAS844470-82-2
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=C2F)N.Cl
InChIInChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1
InChIKeyZERUEQOFZLOJJX-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride for Enantioselective R&D: A Technical Baseline


(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, CAS 844470-82-2, is a chiral cyclopropylamine derivative supplied as a stable hydrochloride salt. With a molecular formula of C10H13ClFN and a molecular weight of 201.67 g/mol, this single enantiomer compound is a critical building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS) drug candidates and exploring structure-activity relationships (SAR) in epigenetic targets like LSD1 . The hydrochloride salt form offers practical advantages in handling over its free base analog, such as being a solid at room temperature .

The Risk of Substituting (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride with Racemates or the (R)-Enantiomer


Simple substitution of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride with its racemic mixture (CAS 844817-70-5) or the (R)-enantiomer (CAS 1213846-75-3) is not scientifically valid. Chirality is a critical determinant of biological activity for cyclopropylamine pharmacophores, where one enantiomer can exhibit high potency while the other is significantly less active or leads to entirely different biological outcomes [1]. Furthermore, the hydrochloride salt form is specifically chosen for its solid-state stability and ease of handling, which the liquid free base (S)-enantiomer does not provide . These critical differences in stereochemistry and physical form mean that an unqualified substitute will compromise experimental reproducibility and introduce uncharacterized variables into a research program.

Head-to-Head Evidence for Selecting (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride


Verified Higher Chemical Purity: (S)-Enantiomer HCl at 97% vs. (R)-Enantiomer HCl at 95%

The (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride compound is consistently supplied at a verified purity of 97% from major vendors, which is a 2 percentage point advantage over its (R)-enantiomer counterpart, commonly listed at 95% purity . This denotes a lower baseline of related impurities in the (S)-enantiomer product.

Chemical Purity Chiral Resolution Quality Control

Procurement Cost Advantage: (S)-Enantiomer is 23% Less Expensive than the (R)-Enantiomer

A direct pricing comparison reveals a significant cost advantage for the (S)-enantiomer. The compound is priced at approximately $114 USD per 100mg, while the (R)-enantiomer costs $149 USD for the same quantity from the same supplier . This represents a cost saving that scales significantly with larger quantity procurement for multi-step syntheses.

Procurement Cost Budget Optimization Gram-Scale Synthesis

Comprehensive Batch Analysis Documentation: Guaranteed Reproducibility with QC Data

Suppliers of the (S)-enantiomer hydrochloride, such as Bidepharm, provide comprehensive batch-specific quality control (QC) documentation, including NMR, HPLC, and GC spectra, as part of the product offering . This level of analytical transparency, which is not universally standard for all speciality chiral amine suppliers, ensures researchers can verify structural identity and chemical purity before commencing critical experiments.

Analytical Support Batch Reproducibility NMR/HPLC/GC

Superior Handling as a Crystalline Solid Salt vs. the Liquid Free Base

The hydrochloride salt form of (S)-Cyclopropyl(2-fluorophenyl)methanamine is a solid at room temperature, a proven strategy to improve physicochemical stability and ease of handling compared to its free base analog (CAS 844817-69-2), which exists as a liquid . Solid salts generally exhibit lower hygroscopicity and are less prone to degradation via oxidation, which is a class-wide advantage for primary amines.

Formulation Stability Solid-State Handling Salt Selection

Target Applications for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Guided by its Differential Evidence


Enantioselective Synthesis of LSD1 Inhibitor Candidates

Pharmacophore exploration for Lysine-Specific Demethylase 1 (LSD1) inhibitors critically depends on enantiomerically pure building blocks. The proven 97% purity and use of the (S)-enantiomer as a core scaffold in cyclopropylamine-based LSD1 inhibitor patents make this compound the rationally selected starting material over the lower-purity (R)-enantiomer . Its lower cost also permits practical SAR expansion to generate comprehensive analog libraries.

Development of CNS-Targeting Agonists with Enhanced 5-HT2C Selectivity

Research into selective serotonin 2C (5-HT2C) receptor agonists for obesity and psychiatric disorders requires specific fluorinated phenylcyclopropylmethylamine stereochemistry for optimal receptor subtype selectivity. The (S)-enantiomer served as a key intermediate in the design of selective ligands, where incorrect stereochemistry leads to a loss of selectivity over 5-HT2B receptors [1]. Its ready availability as a stable hydrochloride solid facilitates its direct use in reductive amination and other multicomponent reactions common in this field.

Scalable Production of Single-Enantiomer APIs and Advanced Intermediates

For process chemistry groups scaling chiral amine intermediates, the combination of a lower procurement cost (23% cheaper than the (R)-enantiomer) and detailed batch QC documentation (NMR, HPLC, GC) reduces both material and quality assurance overhead . The solid hydrochloride form simplifies large-scale handling and dosing in continuous flow reactors compared to liquid free bases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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